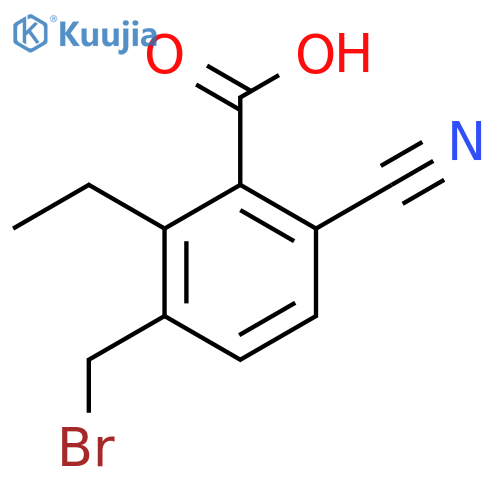

Cas no 1807165-23-6 (3-Bromomethyl-6-cyano-2-ethylbenzoic acid)

1807165-23-6 structure

商品名:3-Bromomethyl-6-cyano-2-ethylbenzoic acid

CAS番号:1807165-23-6

MF:C11H10BrNO2

メガワット:268.106602191925

CID:5038463

3-Bromomethyl-6-cyano-2-ethylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromomethyl-6-cyano-2-ethylbenzoic acid

-

- インチ: 1S/C11H10BrNO2/c1-2-9-7(5-12)3-4-8(6-13)10(9)11(14)15/h3-4H,2,5H2,1H3,(H,14,15)

- InChIKey: QJCCGGJESROHND-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C#N)=C(C(=O)O)C=1CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- トポロジー分子極性表面積: 61.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-Bromomethyl-6-cyano-2-ethylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000639-1g |

3-Bromomethyl-6-cyano-2-ethylbenzoic acid |

1807165-23-6 | 97% | 1g |

1,519.80 USD | 2021-07-06 |

3-Bromomethyl-6-cyano-2-ethylbenzoic acid 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ping Tong Food Funct., 2020,11, 628-639

1807165-23-6 (3-Bromomethyl-6-cyano-2-ethylbenzoic acid) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量